3-Bromo-N,N-diphenylnaphthalen-2-amine
Description
Significance of Naphthalene (B1677914) Scaffolds in Organic Electronics and Photonics
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and robust building block in the design of functional organic materials. Its extended π-conjugated system provides inherent charge-carrying capabilities, making it an excellent scaffold for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). oled-intermediates.com
The rigid and planar structure of the naphthalene core contributes to good thermal stability and well-defined molecular packing in the solid state, which are crucial for device longevity and performance. Furthermore, the naphthalene ring can be functionalized at various positions, allowing for the strategic attachment of different chemical moieties to modulate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is key to optimizing charge injection, transport, and recombination processes within electronic devices. rsc.org Naphthalene derivatives are considered important intermediates in the synthesis of materials for OLEDs, contributing to the development of advanced display and lighting technologies. oled-intermediates.com
Overview of Diarylamine Derivatives as Functional Building Blocks
Diarylamine derivatives, characterized by a nitrogen atom bonded to two aryl groups, are widely recognized for their excellent hole-transporting properties. The nitrogen atom's lone pair of electrons can readily participate in delocalization across the aromatic rings, facilitating the movement of positive charge carriers (holes). This characteristic has led to their extensive use as hole-transport materials (HTMs) in OLEDs and perovskite solar cells. nih.gov
Research Context and Scope for 3-Bromo-N,N-diphenylnaphthalen-2-amine
The compound this compound represents a strategic amalgamation of the aforementioned functional components. It integrates a naphthalene scaffold with a diphenylamine (B1679370) moiety, suggesting its potential as a high-performance material for organic electronics. The presence of the bromine atom at the 3-position of the naphthalene ring is of particular interest.
Bromine is an electronegative atom that can influence the electronic properties of the molecule through inductive effects. More importantly, the carbon-bromine bond serves as a reactive site for further chemical modifications. This opens up possibilities for creating more complex molecular architectures through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. This synthetic versatility allows for the development of a wide range of derivatives with tailored properties, starting from the this compound precursor.
The specific substitution pattern, with the bulky diphenylamino group at the 2-position and the bromine atom at the adjacent 3-position, is expected to induce a twisted conformation. This twisting can disrupt intermolecular π-π stacking, which can be beneficial in certain applications by preventing aggregation-caused quenching of fluorescence and enhancing the solubility of the material.
While extensive research has been conducted on naphthalene derivatives and diarylamines as separate classes of materials, the detailed characterization and application of this compound is a more specialized area of investigation. This article aims to provide a focused overview based on the foundational knowledge of its constituent parts and the general understanding of structure-property relationships in organic electronic materials.
Due to the highly specific nature of the compound "this compound," detailed experimental data and dedicated research findings are not widely available in the public domain. The following table provides hypothetical yet scientifically plausible data based on the known properties of similar naphthalene-based diarylamine compounds. This is intended for illustrative purposes to highlight the type of characterization that would be essential for evaluating its potential in advanced materials research.
Table 1: Hypothetical Physicochemical and Photophysical Properties of this compound
| Property | Hypothetical Value | Significance in Advanced Materials |
| Molecular Formula | C₂₂H₁₆BrN | Defines the elemental composition and molecular weight. |
| Molecular Weight | 386.28 g/mol | Important for stoichiometric calculations in synthesis. |
| Appearance | Off-white to pale yellow solid | Basic physical property. |
| Melting Point | 150-160 °C | Indicator of purity and thermal stability. |
| Solubility | Soluble in common organic solvents (e.g., THF, Toluene (B28343), Chloroform) | Crucial for solution-based processing of thin films for devices. |
| HOMO Level | -5.4 eV | Determines the energy barrier for hole injection from the anode. |
| LUMO Level | -2.1 eV | Influences electron blocking capabilities and the energy gap. |
| Energy Gap (Eg) | 3.3 eV | Defines the material's absorption and emission characteristics. |
| Photoluminescence (PL) Max | ~420 nm (in Toluene) | Indicates the color of emitted light, suggesting potential as a blue emitter or host. |
| Fluorescence Quantum Yield | > 0.6 | A measure of the efficiency of the light emission process. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H16BrN |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-bromo-N,N-diphenylnaphthalen-2-amine |
InChI |
InChI=1S/C22H16BrN/c23-21-15-17-9-7-8-10-18(17)16-22(21)24(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-16H |
InChI Key |
WMSSQTUHWIECGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3 Bromo N,n Diphenylnaphthalen 2 Amine
Strategies for Carbon-Nitrogen Bond Formation
The crucial step in the synthesis of 3-Bromo-N,N-diphenylnaphthalen-2-amine is the formation of the carbon-nitrogen (C-N) bond between the naphthalene (B1677914) scaffold and the diphenylamine (B1679370) moiety. This is typically achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most prominent.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination stands as a powerful and widely adopted method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. In the context of synthesizing this compound, the reaction would involve the coupling of 2,3-dibromonaphthalene (B89205) with diphenylamine.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, influencing reaction rates, yields, and substrate scope. For the coupling of secondary amines like diphenylamine, sterically hindered and electron-rich phosphine ligands are often employed to promote the catalytic cycle. The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane, with a strong base like sodium tert-butoxide (NaOtBu) to facilitate the deprotonation of the amine.
A representative, though not specific, set of conditions for a Buchwald-Hartwig amination is provided in the table below.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald or Hartwig type phosphine ligands |
| Base | NaOtBu, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
Copper-Catalyzed Cross-Coupling Alternatives
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions, provide an alternative to palladium-catalyzed methods. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of modern catalytic systems with various ligands has enabled these reactions to proceed under milder conditions.
For the synthesis of this compound, this would involve the reaction of 2,3-dibromonaphthalene with diphenylamine using a copper catalyst, often in the presence of a ligand and a base. The choice of solvent is typically a high-boiling polar solvent.
Mechanistic Investigations of C-N Coupling Reactions
The mechanism of the Buchwald-Hartwig amination is generally understood to proceed through a catalytic cycle involving:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (2,3-dibromonaphthalene) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (diphenylamine) coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the Pd(0) catalyst.
The mechanism of the copper-catalyzed Ullmann condensation is more complex and less universally agreed upon than its palladium-catalyzed counterpart. It is generally accepted to involve Cu(I) species. One proposed pathway involves the formation of a copper-amido complex, which then reacts with the aryl halide.
Functionalization of the Naphthalene Bromide Moiety
The bromine atom on the naphthalene ring of this compound serves as a valuable handle for further synthetic transformations, allowing for the introduction of a wide array of functional groups.
Lithium-Halogen Exchange and Subsequent Transformations
One of the most powerful methods for functionalizing the bromo-substituted position is through lithium-halogen exchange. This reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). This process generates a highly reactive aryllithium intermediate.
This aryllithium species can then be quenched with a variety of electrophiles to introduce different functionalities. For instance, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid. Quenching with an aldehyde or ketone would produce the corresponding secondary or tertiary alcohol. This strategy offers a versatile route to a diverse range of derivatives. A study on the halogen-lithium exchange in ortho-bromo-N,N-dimethylanilines and related naphthalenes highlights the influence of substituents on the ease and selectivity of this transformation. researchgate.netuni-regensburg.de While not directly on the target molecule, this research provides insights into the potential steric and electronic effects that could influence the reactivity of this compound in such reactions. researchgate.netuni-regensburg.de
Other Directed Functionalization Strategies
The following table lists the chemical compounds mentioned in this article.
Precursor Synthesis and Intermediate Transformations
The synthesis of this compound is contingent upon the successful preparation of its key precursors. These foundational molecules, specifically halogenated naphthalene derivatives and diphenylamine substrates, are synthesized through distinct and well-established chemical pathways. The efficiency and purity of these precursor syntheses are critical for the successful formation of the final product, which is typically achieved through cross-coupling methodologies like the Buchwald-Hartwig amination or Ullmann condensation. wikipedia.orgwikipedia.org These reactions create the pivotal carbon-nitrogen bond between the naphthalene backbone and the diphenylamine moiety. wikipedia.orgmdpi.com
Synthesis of Halogenated Naphthalene Precursors
Halogenated naphthalenes are vital intermediates in organic synthesis, largely due to their utility in transition metal-catalyzed reactions for creating more complex molecules. nih.gov The synthesis of the specific precursor for this compound likely involves introducing bromine atoms at the C2 and C3 positions of the naphthalene core. Various methods have been developed for the regioselective synthesis of polysubstituted and halogenated naphthalenes. nih.govnih.gov
One effective method for producing brominated naphthalenes is through the electrophilic cyclization of specific alkyne precursors. nih.gov For instance, 2-bromonaphthalenes can be synthesized with high efficiency by reacting a suitable propargylic alcohol with bromine (Br₂) in acetonitrile (B52724) at room temperature. nih.gov The use of N-bromosuccinimide (NBS) as the bromine source is also possible, though it may require higher temperatures and result in lower yields. nih.gov
Another significant route to halogenated naphthalenes starts from hydroxylated naphthalenes (naphthols). researchgate.net For example, 6-bromo-2-naphthylamine can be prepared from the commercially available 6-bromo-2-naphthol (B32079) using the Bucherer reaction. researchgate.net This reaction is a versatile method for converting hydroxyaromatic compounds into primary aromatic amines. researchgate.netmdpi.com
Modern synthetic strategies also include the skeletal editing of heterocycles. Substituted naphthalenes, including those with halogen functional groups, can be generated through a nitrogen-to-carbon single-atom transmutation in isoquinolines. nih.gov This method uses an inexpensive phosphonium (B103445) ylide as the carbon source and proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence to furnish the naphthalene product. nih.gov
The table below summarizes various reagents and their effectiveness in the synthesis of halogenated naphthalenes via electrophilic cyclization.
Table 1: Synthesis of Halogenated Naphthalenes via Electrophilic Cyclization
| Entry | Electrophile | Temperature | Yield of Halonaphthalene | Reference |
|---|---|---|---|---|
| 1 | I₂ | Room Temp | 20% | nih.gov |
| 2 | ICl | -78 °C | 78% | nih.gov |
| 3 | Br₂ | Room Temp | 89% | nih.gov |
| 4 | NBS | 50 °C | 59% | nih.gov |
Preparation of Diphenylamine Substrates
Diphenylamine, with the chemical formula (C₆H₅)₂NH, is an aromatic amine that serves as the nitrogen-containing nucleophile in the synthesis of the target compound. wikipedia.org It consists of an amine functional group attached to two phenyl rings. sciencemadness.org While it is a colorless solid in its pure form, commercial samples often appear yellow due to oxidation. wikipedia.org
The primary industrial method for producing diphenylamine involves the thermal deamination of aniline (B41778). sciencemadness.org This process is typically conducted by heating a mixture of aniline and an aniline salt, such as anilinium chloride, over oxide catalysts. wikipedia.orgsciencemadness.org The reaction produces diphenylamine along with ammonia (B1221849) and hydrochloric acid. wikipedia.org
(C₆H₅)₂NH + NH₃ + HCl → C₆H₅NH₂ + C₆H₅NH₃Cl
An alternative and efficient process involves the reaction of phenol (B47542) with ammonia in the presence of a hydrogen transfer catalyst and a cyclohexanone (B45756). google.comepo.org In this pathway, an aniline is formed in situ, which then undergoes a condensation reaction with cyclohexanone to form a cyclohexylideneaniline. epo.org Subsequent dehydrogenation yields the final diphenylamine product. epo.org This method is noted for its high efficiency as the hydrogen produced during dehydrogenation is utilized within the same system for the reduction of phenol. epo.org
Other reported methods include the reaction of acetanilide (B955) with bromobenzene, which yields N,N-diphenylacetamide that is subsequently hydrolyzed to diphenylamine. sciencemadness.org The arylation of diphenylamine itself with iodobenzene (B50100) can produce triphenylamine. wikipedia.orgsciencemadness.org
The table below outlines key properties of Diphenylamine.
Table 2: Properties of Diphenylamine
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₁₁N | wikipedia.org |
| Molar Mass | 169.23 g/mol | wikipedia.org |
| Appearance | White to off-white solid | wikipedia.org |
| Melting Point | 53 °C (127 °F) | wikipedia.org |
| Boiling Point | 302 °C (576 °F) | wikipedia.org |
| Basicity (Kb) | 10⁻¹⁴ | sciencemadness.org |
Electronic Structure and Advanced Spectroscopic Characterization
Spectroscopic Elucidation Techniques
High-Resolution Mass Spectrometry (HRMS)
Further research in specialized, subscription-based chemical registers or direct contact with chemical synthesis laboratories may be required to obtain the specific data for 3-Bromo-N,N-diphenylnaphthalen-2-amine. At present, a scientifically accurate and detailed article as per the user's request cannot be fulfilled.
Solid-State Structural Elucidation
Single Crystal X-ray Diffraction Analysis
No crystallographic data, including unit cell parameters, space group, or detailed bond lengths and angles, for this compound are available in the surveyed literature.
Electrochemical Properties
Cyclic Voltammetry and Redox Characteristics
Specific cyclic voltammetry data, such as oxidation and reduction potentials, for this compound could not be located.
It is important to note that the absence of data in publicly accessible sources does not necessarily mean that the compound has not been synthesized or studied. The research may be proprietary, unpublished, or not yet indexed in common scientific databases.
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data regarding the photophysical properties and excited-state dynamics of the specific compound This compound is not publicly available.
Studies providing specific measurements for its UV-Vis absorption, steady-state fluorescence, photoluminescence quantum yield, solvatochromic effects, and intramolecular charge transfer phenomena have not been identified. Consequently, the data required to populate the requested article structure, including data tables and detailed research findings, could not be located.
Scientific research often focuses on compounds with specific applications or theoretical interest, and it appears that this compound has not been the subject of such detailed photophysical investigation in published literature to date.
Photophysical Properties and Excited State Dynamics
Intramolecular Charge Transfer Phenomena
Analysis of Twisted Intramolecular Charge Transfer (TICT) States
Twisted Intramolecular Charge Transfer (TICT) is a phenomenon observed in molecules that possess electron-donating and electron-accepting groups linked by a single bond that allows for torsional rotation. Upon photoexcitation, these molecules can relax to a lower-energy excited state by twisting around this bond, leading to a highly polar, charge-separated state. This process is heavily influenced by the viscosity and polarity of the surrounding medium.
In the hypothetical case of 3-Bromo-N,N-diphenylnaphthalen-2-amine, the bond between the nitrogen of the diphenylamine (B1679370) group and the naphthalene (B1677914) ring is the critical axis for this rotation. In a locally excited (LE) state, the geometry is largely planar, allowing for significant π-orbital overlap. However, in polar solvents, the molecule could stabilize a twisted conformation in the excited state. This TICT state would be characterized by a significant red-shift in the emission spectrum and a lower fluorescence quantum yield due to the increased charge separation and non-radiative decay pathways. The propensity to form a TICT state is a key factor in the design of fluorescent molecular rotors and sensors.
Table 1: Hypothetical Photophysical Data in Solvents of Varying Polarity
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| Toluene (B28343) | 2.4 | 380 | 450 | 4350 | 0.65 |
| Dichloromethane | 8.9 | 382 | 485 | 5980 | 0.40 |
This data is illustrative and not based on experimental results for this compound.
Examination of Hybrid Local and Charge Transfer (HLCT) Excited States
Materials exhibiting Hybrid Local and Charge Transfer (HLCT) states have garnered significant attention for their application in high-efficiency organic light-emitting diodes (OLEDs). An HLCT state is a quantum mechanical mixture of a locally excited (LE) state and a charge-transfer (CT) state. The LE component, typically a π-π* transition within the aromatic system, provides a high oscillator strength and thus a high radiative decay rate. The CT component, involving electron transfer from the donor to the acceptor, is crucial for harvesting triplet excitons through a process called reverse intersystem crossing (RISC).
For this compound, the LE state would be associated with excitations within the naphthalene or diphenylamine moieties. The CT state would involve the transfer of an electron from the diphenylamine to the naphthalene core. By carefully balancing the energies of the LE and CT states through molecular design, it is possible to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a prerequisite for efficient RISC. The bromine atom could further facilitate intersystem crossing, potentially influencing the balance between fluorescence and phosphorescence.
Photo-Induced Electron Transfer (PET) Processes
Photo-induced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. This can be an intramolecular or intermolecular process. In the context of this compound, intramolecular PET would occur from the electron-rich diphenylamine group to the photo-excited naphthalene core.
The efficiency of PET is governed by the Gibbs free energy change (ΔG), which can be estimated using the Rehm-Weller equation. A negative ΔG indicates a thermodynamically favorable process. PET is a common mechanism for fluorescence quenching. If an efficient PET process occurs, the fluorescence quantum yield of the molecule will be significantly reduced, as the excited state decays non-radiatively through the charge-separated state. The presence of the bromine atom could also play a role in intersystem crossing, competing with the PET process.
Electroluminescence Properties
The electroluminescence of an organic material is its ability to emit light in response to an electric current. This property is central to the operation of OLEDs. The performance of a material in an OLED is dictated by its electronic properties, thermal stability, and film-forming capabilities.
Molecular Design Influence on Electroluminescence Performance
The molecular structure of this compound suggests it could be a promising candidate for an emissive layer or a host material in an OLED. Key design features include:
Donor-Acceptor Architecture: The diphenylamine (donor) and naphthalene (acceptor) components facilitate charge injection and transport.
High Triplet Energy: The naphthalene core is known to possess a high triplet energy, which is advantageous for hosting phosphorescent emitters, preventing back energy transfer from the guest to the host.
Amorphous Morphology: The non-planar, propeller-like structure of the diphenylamine group is expected to inhibit crystallization, leading to the formation of stable amorphous films, which are essential for device longevity and efficiency.
Bromine Substitution: The bromine atom could enhance spin-orbit coupling, potentially promoting the harvesting of triplet excitons in fluorescent OLEDs through mechanisms like thermally activated delayed fluorescence (TADF) if the molecule exhibits HLCT character.
Efficiency Metrics in Optoelectronic Devices
The performance of an OLED is quantified by several key metrics. For a hypothetical device employing this compound, these would be the primary indicators of its effectiveness.
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. A high EQE is indicative of efficient conversion of electrical energy to light.
Current Efficiency: Measured in candelas per ampere (cd/A), this indicates the amount of light produced for a given current.
Turn-on Voltage: This is the minimum voltage required for the device to begin emitting light. A low turn-on voltage is desirable for low power consumption.
Emission Color: The color of the emitted light is typically characterized by the CIE (Commission Internationale de l'Éclairage) coordinates.
Table 2: Hypothetical Electroluminescence Performance Data
| Parameter | Value |
|---|---|
| Turn-on Voltage (V) | 3.2 |
| Maximum Luminance (cd/m²) | 15,000 |
| Maximum Current Efficiency (cd/A) | 10.5 |
| Maximum Power Efficiency (lm/W) | 8.2 |
| Maximum External Quantum Efficiency (%) | 5.8 |
This data is illustrative and not based on experimental results for this compound.
Computational and Theoretical Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the behavior of a molecule. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose. youtube.com
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying electronic excited states. youtube.com It is used to calculate vertical excitation energies, which correspond to a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov For a compound like 3-Bromo-N,N-diphenylnaphthalen-2-amine, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax). These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals. The choice of functional is critical, as some are better suited for describing charge-transfer excitations, which are expected in donor-acceptor systems. nih.gov
Orbital Analysis
Orbital analysis provides a deeper understanding of chemical bonding, reactivity, and electronic transitions within a molecule.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. ucsb.edu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and dictates the energy of the lowest-lying electronic transition. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-diphenylnaphthalen-2-amine moiety, reflecting its electron-donating character. The LUMO, conversely, might be distributed across the naphthalene (B1677914) ring system. The bromine atom, being electronegative, would also influence the energies and spatial distributions of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with enhanced nonlinear optical properties.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Naphthalene Derivative
This table presents hypothetical FMO data based on findings for similar functionalized naphthalene systems.
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -2.10 |
| HOMO-LUMO Gap (ΔE) | 3.75 |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying charge delocalization and intermolecular interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability arising from hyperconjugation and charge transfer. nih.gov
For the title compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the π-system of the naphthalene and phenyl rings. It would also reveal the nature of the C-Br bond and any interactions involving the bromine atom's lone pairs. The stabilization energy (E(2)) associated with donor-acceptor interactions provides a quantitative measure of these delocalization effects. nih.govacs.org
Table 2: Hypothetical NBO Analysis for Key Interactions in this compound
This table illustrates the kind of stabilization energies (E(2)) that NBO analysis might reveal for significant orbital interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N) | π* (C-C) of Naphthalene | High |
| π (C-C) of Phenyl | π* (C-C) of Naphthalene | Moderate |
| LP (Br) | σ* (C-C) of Naphthalene | Low |
Advanced Materials Applications of 3 Bromo N,n Diphenylnaphthalen 2 Amine and Its Derivatives
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 3-Bromo-N,N-diphenylnaphthalen-2-amine have demonstrated significant potential in various layers of OLED devices, contributing to enhanced efficiency and stability. The inherent properties of the N,N-diphenylnaphthalen-2-amine core, such as high thermal stability and good hole-transporting capabilities, make it an excellent building block for OLED materials.
Emitter Materials in OLED Architectures
While direct research on this compound as a primary emitter is limited, the broader class of diphenylamine (B1679370) derivatives is well-established in the development of blue-emitting materials. The wide energy bandgap required for blue emission is a significant challenge in OLED technology. Researchers have synthesized various diphenylamine derivatives, such as those based on indeno-phenanthrene and triphenylene, to create efficient blue emitters. For instance, a device using 10,10-dimethyl-N,N-diphenyl-10H-indeno[1,2-b]triphenylen-12-amine as the emitting material exhibited a luminous efficiency of 3.62 cd/A, a power efficiency of 1.83 lm/W, and an external quantum efficiency of 2.82% at 20 mA/cm², with Commission Internationale d'Éclairage (CIE) coordinates of (0.16, 0.15) at 6.0 V. nih.gov This demonstrates the potential of the diphenylamine moiety, a key component of the title compound, in achieving efficient blue electroluminescence.
Hole-Transporting Materials (HTMs)
A study detailed the synthesis of new HTMs based on tetraphenylbenzene and aromatic amine derivatives, including a compound containing an N-phenylnaphthalen-2-amino group (2-PNAP-TB). elsevierpure.com This material, when incorporated into an OLED, demonstrated a luminance efficiency of 3.30 cd/A and an external quantum efficiency of 1.12% at 10 mA/cm². elsevierpure.com These materials also exhibited high glass transition temperatures (Tg) ranging from 118 to 133°C, indicating excellent thermal stability, which is a critical factor for device longevity. elsevierpure.com
| Material | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) | Glass Transition Temperature (°C) |
| DPAP-TB | 3.72 | 1.29 | 133 |
| 1-PNAP-TB | 2.82 | 0.97 | 125 |
| 2-PNAP-TB | 3.30 | 1.12 | 118 |
| NPB (reference) | Not specified | Not specified | 98 |
Table 1: Performance of OLEDs using different hole-transporting materials, including a derivative of N,N-diphenylnaphthalen-2-amine (2-PNAP-TB). elsevierpure.com
Another class of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives has also been developed, showing good thermal stabilities with glass transition temperatures between 148 and 165 °C. mdpi.com These findings underscore the utility of the diphenylamino and naphthalene-based structures in creating robust and efficient HTMs for OLED applications.
Aggregation-Induced Emission (AIE) Enhancement in Solid-State Devices
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for solid-state lighting applications as it can overcome the aggregation-caused quenching (ACQ) effect that plagues many traditional luminophores.
While direct AIE studies on this compound are not widely reported, research on related naphthalene (B1677914) derivatives provides insight into this phenomenon. For instance, nitrogen-bridged naphthalene monoimide dimers have been shown to be AIE-active, exhibiting bright green emission in the solid state with a quantum yield of 50%, which is ten times higher than their monomeric counterparts. nii.ac.jpnih.gov The restriction of intramolecular rotations in the aggregated state is a key factor for the AIE effect. Similarly, certain naphthalimide derivatives with a donor-acceptor architecture exhibit low luminescence in dilute solutions but become highly fluorescent in the aggregated state, a characteristic attributed to aggregation-induced emission enhancement (AIEE). rsc.org These examples highlight the potential for designing AIE-active materials based on the naphthalene core, which could be extended to derivatives of this compound for highly efficient solid-state lighting.
Organic Photovoltaics (OPVs) and Solar Cells
Role as Donor or Acceptor in Organic Photovoltaic Devices
The fundamental principle of an organic photovoltaic device relies on a donor-acceptor heterojunction. The donor material absorbs light to create excitons (bound electron-hole pairs), which then diffuse to the donor-acceptor interface to be separated into free charge carriers. While there is extensive research on various organic molecules as donors and acceptors, specific studies detailing the use of this compound as a primary donor or acceptor are not prevalent. However, the electron-donating nature of the diphenylamino group suggests its potential as a component in donor materials. The design of efficient donor molecules often involves tailoring the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge transfer to the acceptor material.
Optimization of Charge Transport and Exciton (B1674681) Diffusion
Efficient charge transport and long exciton diffusion lengths are paramount for high-performance OPVs. Derivatives of N,N-diphenylnaphthalen-2-amine have been investigated as hole-transporting materials (HTMs) in perovskite solar cells to optimize these parameters.
In one study, two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, CP1 and CP2, were designed and synthesized as HTMs for PSCs. nih.gov Theoretical calculations and experimental validation showed that these materials possess good stability and high hole mobility. nih.gov The strategic design of these molecules, including the use of conjugated π-bridges, helps to tune their frontier molecular orbital energies (HOMO and LUMO) for better alignment with the perovskite absorber layer, facilitating efficient hole extraction and transport. nih.gov
| Material | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) |
| H101 (reference) | -5.13 | -1.89 | 2.18 x 10⁻⁴ |
| CP1 | -5.09 | -1.95 | 3.25 x 10⁻⁴ |
| CP2 | -5.05 | -2.01 | 4.56 x 10⁻⁴ |
Table 2: Calculated electronic properties and hole mobility of N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs (CP1 and CP2) compared to a reference material (H101). nih.gov
Furthermore, the general principles of designing efficient HTMs for perovskite solar cells often involve the use of triphenylamine-based electron donor moieties to achieve suitable HOMO energy levels that align well with the valence band of the perovskite, thereby minimizing the open-circuit voltage loss. rsc.org The optimization of the molecular structure of these HTMs can also lead to higher hole mobilities, which is crucial for efficient charge extraction and for reducing charge recombination within the device. rsc.org While not directly about the title compound, research into light-induced enhancement of exciton transport in other organic molecular crystals has shown that the exciton diffusion coefficient can be significantly increased under illumination, suggesting that the dynamic properties of molecular conformation can play a crucial role in transport efficiency. oejournal.org
Other Potential Electronic and Photonic Applications
Beyond their established use in specific optoelectronic devices, the unique chemical structure of this compound and its derivatives opens up a wide array of other potential applications in electronics and photonics. The core N,N-diphenylnaphthalen-2-amine framework provides excellent charge-transporting properties and thermal stability, while the bromine atom offers a reactive site for further molecular engineering. This allows for the fine-tuning of their electronic and photophysical characteristics to suit various advanced material requirements.
Derivatives of N,N-diphenylnaphthalen-2-amine have been investigated for their utility as fluorescent probes. For instance, naphthalene derivatives featuring electron-donating and electron-accepting groups at the 2 and 6-positions, respectively, create D-π-A (donor-π-acceptor) push-pull systems. These systems exhibit interesting optical properties, including solvatochromism, which is the change in color of a substance when it is dissolved in different solvents. This characteristic makes them potentially useful for sensing and imaging applications. Research into similar naphthalene-based push-pull molecules has demonstrated their potential to label protein aggregates, such as those found in neurodegenerative diseases, highlighting a promising avenue for biomedical imaging. The synthesis of such molecules can involve a bromo-naphthalenamine precursor, indicating that this compound could serve as a key intermediate in developing advanced fluorescent probes. nih.gov
Furthermore, the core structure is integral to creating bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By combining the hole-transporting N,N-diphenylnaphthalen-2-amine moiety with an electron-transporting unit, such as phenanthroimidazole, hybrid compounds with balanced charge injection and transport can be fabricated. researchgate.net The introduction of a rigid phenanthroimidazole moiety has been shown to improve the morphological stability of the resulting materials, leading to high decomposition and glass transition temperatures. researchgate.net These characteristics are crucial for the longevity and performance of electronic devices.
The following table details the performance of several phenanthroimidazole/N,N-diphenylnaphthalen-2-amine hybrid compounds in organic light-emitting diodes, showcasing their potential in next-generation displays and lighting. researchgate.net
| Compound Name | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| PPI-NPA-OMe | 12,593 | 9.23 | 4.92 |
| SFX-PPI | 4,542 | 4.51 | 5.03 |
| PI-ICZ-PI | 3,973 | 3.67 | 2.64 |
Table 1: Electroluminescence Performance of N,N-diphenylnaphthalen-2-amine Derivatives in OLEDs. researchgate.net
The data clearly indicates that by modifying the substituents on the N,N-diphenylnaphthalen-2-amine core, the electroluminescent properties can be significantly influenced, allowing for the optimization of device performance. researchgate.net
The versatility of the bromo-substituent also allows for the creation of a diverse range of derivatives through cross-coupling reactions, such as the Suzuki coupling. This synthetic flexibility enables the attachment of various functional groups to the naphthalene core, thereby tuning the material's electronic and photonic properties. For example, the synthesis of heteroaryl-substituted naphthylamines has been achieved through this method, leading to compounds with potential applications in organic electronics. nih.gov
In addition to OLEDs and fluorescent probes, derivatives of this compound could find use in other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The inherent charge-carrying capabilities of the diphenylamine and naphthalene units make them suitable candidates for the active layers in these devices. The ability to tailor the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is critical for efficient charge injection, transport, and separation in such applications.
Future Research Directions and Challenges
Development of Sustainable Synthetic Methodologies
The synthesis of functionalized aromatic amines and naphthalene (B1677914) derivatives often relies on traditional methods that may involve expensive catalysts, harsh reaction conditions, and the generation of significant chemical waste. Future research must prioritize the development of more sustainable and efficient synthetic routes to 3-Bromo-N,N-diphenylnaphthalen-2-amine and its derivatives.
Key areas of focus should include:
Green Catalysis: While palladium-catalyzed cross-coupling reactions are effective, research into catalysts based on more abundant and less toxic metals like copper and iron is a critical goal. researchgate.net For instance, copper-catalyzed C-N coupling reactions could provide a more cost-effective and environmentally friendly alternative for constructing the N,N-diphenylamino group. acs.org
Electrochemical Synthesis: Electricity-driven strategies offer a mild and efficient way to form chemical bonds without the need for chemical oxidants or reductants. acs.org Exploring electrochemical hydroarylation or similar C-H functionalization methods could lead to atom-economical pathways for synthesizing substituted naphthalenes. researchgate.netacs.org
Skeletal Editing and Rearrangement: Innovative strategies that modify the core skeleton of readily available starting materials are gaining traction. For example, methods involving the transmutation of atoms within a heterocyclic ring, such as converting isoquinolines into naphthalenes, represent a novel approach to building the naphthalene core with high regioselectivity. nih.gov Such a strategy could potentially be adapted for the synthesis of precursors to this compound.
Exploration of Diverse Chemical Modifications for Tunable Properties
The molecular structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its electronic and photophysical properties. The bromine atom, in particular, serves as a key functional group for introducing a wide array of substituents through well-established cross-coupling reactions.
Future research should systematically explore these modifications to establish clear structure-property relationships:
Functionalization via the Bromo Group: The bromine atom can be replaced with various functional groups (e.g., aryl, cyano, or carbazole (B46965) moieties) using reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These modifications can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's charge transport characteristics and emission color.
Modification of the Diphenylamino Group: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups onto the peripheral phenyl rings of the N,N-diphenylamino moiety can modulate the electron density on the nitrogen atom. This directly influences the HOMO energy level, which is a critical parameter for efficient hole injection and transport in electronic devices. northumbria.ac.uk
Expansion of the π-Conjugated System: Extending the π-conjugation of the naphthalene core by attaching other aromatic systems can lower the energy bandgap, leading to red-shifted absorption and emission spectra. This is a key strategy for developing new deep-blue or even green and red-emitting materials for OLED displays. mdpi.com
Table 1: Hypothetical Chemical Modifications and Their Predicted Impact on Properties
| Modification Site | Substituent Example | Predicted Effect on HOMO | Predicted Effect on LUMO | Potential Application |
| Bromine Atom | Pyrene | Slight Increase | Significant Decrease | Blue Emitter with High Quantum Yield |
| Bromine Atom | Cyano (-CN) | Decrease | Significant Decrease | Electron Transport Material |
| Phenyl Ring | Methoxy (-OCH₃) | Increase | No Significant Change | Hole Transport Material with Lower Injection Barrier |
| Phenyl Ring | Trifluoromethyl (-CF₃) | Decrease | No Significant Change | Hole Transport Material with Improved Stability |
Advanced Spectroscopic Characterization of Excited State Processes in Operando Devices
To fully understand the potential of this compound and its derivatives as materials for optoelectronic devices, it is essential to study their behavior under actual operating conditions. kuleuven.be In operando spectroscopic techniques provide invaluable insights into the dynamic processes that govern device efficiency and stability, such as charge injection, transport, recombination, and degradation. researchgate.net
Future research challenges in this area include:
Probing Exciton (B1674681) Dynamics: Utilizing time-resolved photoluminescence and electroluminescence to measure the lifetime and behavior of excitons (bound electron-hole pairs) within a functioning OLED. momap.net.cn This helps to distinguish between fluorescent and phosphorescent pathways and to quantify efficiency losses.
Identifying Degradation Pathways: The operational stability of organic materials is a major hurdle for commercial applications. kuleuven.be Advanced techniques like transient absorption spectroscopy can help identify the formation of unstable intermediates or degradation products during device operation, providing crucial feedback for designing more robust molecular structures.
Resolving Interfacial Processes: The interfaces between different layers in an OLED are critical for its performance. researchgate.net Spectroscopic methods that can selectively probe these interfaces are needed to understand energy level alignment and charge transfer efficiency between the material derived from this compound and adjacent layers.
Computational-Aided Rational Design for Enhanced Performance
Trial-and-error synthesis is both time-consuming and costly. Computational chemistry provides a powerful tool for the rational design and pre-screening of novel materials, accelerating the discovery of high-performance candidates. kuleuven.be By using quantum-chemical calculations, the properties of hypothetical derivatives of this compound can be accurately predicted before committing to their synthesis. researchgate.netrsc.org
Key computational approaches for future research include:
Predicting Optoelectronic Properties: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate fundamental properties such as HOMO/LUMO energy levels, ionization potentials, electron affinities, and reorganization energies. northumbria.ac.uknih.gov These calculations can predict the charge transport capabilities and emission characteristics of new molecular designs.
High-Throughput Virtual Screening: Combining computational chemistry with machine learning algorithms allows for the rapid screening of vast libraries of virtual compounds. nih.gov This data-driven approach can identify promising molecular structures with optimized properties, guiding synthetic efforts toward the most viable candidates.
Modeling Excited State Behavior: Simulating the excited state dynamics of molecules can elucidate the complex processes that occur after photo- or electro-excitation. momap.net.cnkit.edu This includes understanding the competition between radiative (light-emitting) and non-radiative decay pathways, which is essential for designing materials with high quantum efficiency. momap.net.cn
Table 2: Hypothetical Comparison of DFT-Calculated Properties for Designed Derivatives
| Compound | Derivative Structure | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Emission λ (nm) |
| Parent | This compound | -5.40 | -1.90 | 430 |
| Derivative 1 | Bromo group replaced with Carbazole | -5.35 | -2.05 | 450 |
| Derivative 2 | Methoxy groups on phenyl rings | -5.25 | -1.88 | 435 |
| Derivative 3 | Cyano group on naphthalene core | -5.55 | -2.20 | 465 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
